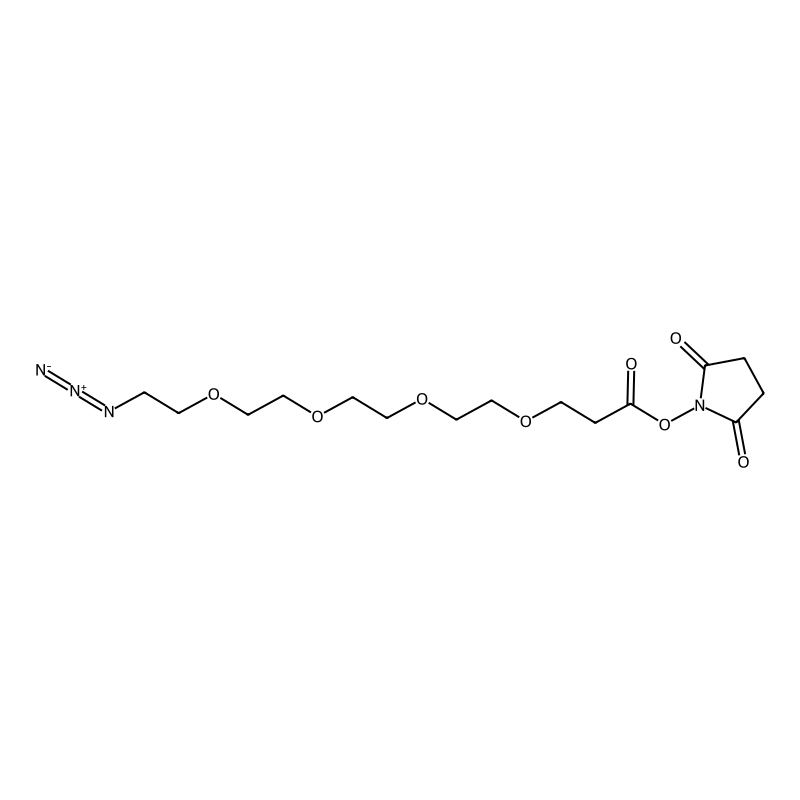

Azido-PEG4-NHS ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Azide group (N3)

This group can participate in click chemistry reactions, a versatile tool for linking molecules together []. Click chemistry offers several advantages, including high reaction efficiency, specificity, and compatibility with aqueous environments [, ].

Polyethylene glycol (PEG) spacer

This hydrophilic chain increases the water solubility of the molecule and can influence the spacing and flexibility between the attached molecules [, ].

N-hydroxysuccinimide (NHS) ester

This group reacts readily with primary amines, a functional group commonly found in proteins and other biomolecules []. The NHS ester linkage is susceptible to hydrolysis (breakdown by water), so reactions are typically performed in buffered aqueous environments at physiological pH [].

Here are some scientific research applications of Azido-PEG4-NHS ester:

Protein modification

Azido-PEG4-NHS ester can be used to attach an azide group to proteins, enabling subsequent click chemistry reactions for labeling or conjugation with other biomolecules [].

Surface modification

It can also be used to introduce azide functionality onto amine-containing surfaces, such as those found on nanoparticles or biosensors. This allows for further modification via click chemistry.

Drug delivery systems

Azido-PEG4-NHS ester can be used to create targeted drug delivery systems by conjugating drugs to carriers decorated with azide groups.

Azido-PEG4-NHS ester is a specialized chemical compound characterized by its unique structure, which includes an azide group, a polyethylene glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester. The molecular formula is with a molecular weight of approximately 388.37 g/mol. The PEG spacer enhances the compound's solubility in aqueous environments, making it particularly useful in biological applications. The azide group facilitates reactions through "Click Chemistry," allowing for the efficient covalent attachment of biomolecules to various surfaces or materials .

- Click Chemistry: The azide can react with terminal alkynes to form stable triazole linkages. This reaction is often catalyzed by copper(I) ions (CuAAC) or can occur via copper-free methods using strained cyclooctynes like DBCO or BCN .

- Amine Reactivity: The NHS ester reacts efficiently with primary amines at neutral to slightly basic pH, forming stable amide bonds. This property is crucial for labeling biomolecules such as proteins and oligonucleotides .

Azido-PEG4-NHS ester exhibits significant biological activity due to its ability to form stable conjugates with biomolecules. The resulting bioconjugates demonstrate improved stability, solubility, and biocompatibility. This makes them suitable for various biomedical applications, including:

- Drug Delivery: Enhancing the delivery of therapeutic agents.

- Diagnostics: Facilitating the detection of biomolecules in assays.

- Imaging: Allowing for the visualization of biological processes in vivo .

The synthesis of Azido-PEG4-NHS ester typically involves several steps:

- Preparation of PEG Linker: The PEG backbone is synthesized through polymerization techniques.

- Formation of NHS Ester: Reacting the hydroxyl groups of PEG with NHS to form NHS esters.

- Introduction of Azide Group: The azide group is introduced through a substitution reaction, often using sodium azide or other azide sources under controlled conditions.

The final product can be purified using standard techniques such as precipitation or chromatography to achieve high purity levels (>95%) suitable for research applications .

Azido-PEG4-NHS ester has diverse applications across various fields:

- Bioconjugation Strategies: Used extensively to attach proteins, peptides, and nucleic acids to surfaces or other biomolecules.

- Development of Therapeutics: Plays a role in creating targeted drug delivery systems.

- Immunology and Diagnostics: Utilized in assays for detecting specific antibodies or antigens due to its ability to label biomolecules effectively .

Studies have shown that Azido-PEG4-NHS ester can enhance the specificity and efficiency of interactions between biomolecules. For instance, its use in Click Chemistry allows for precise labeling without significant background noise from non-specific binding, making it an invaluable tool in both fundamental research and applied sciences .

Azido-PEG4-NHS ester shares similarities with other compounds but has unique features that enhance its utility:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Azido-PEG3-NHS Ester | Shorter PEG chain; less hydrophilic | Less solubility compared to PEG4 variant |

| Azido-DPEG4-NHS Ester | Contains a different linker structure | More robust interactions due to different backbone |

| NHS-PEG4-Azide | Similar functionality but lacks specific azide reactivity | Limited applications compared to Azido-PEG4 |

Azido-PEG4-NHS ester stands out due to its longer PEG spacer, which enhances solubility and reduces non-specific interactions, making it particularly effective for bioconjugation applications .

Scalable Synthesis Protocols

Ring-Opening Polymerization Strategies

Ring-opening polymerization represents the foundational approach for constructing polyethylene glycol backbones utilized in azido-polyethylene glycol four-N-hydroxysuccinimide ester synthesis [21]. The polymerization of ethylene oxide through ring-opening mechanisms enables precise control over molecular weight distribution and chain architecture, forming the basis for subsequent functionalization reactions [22].

Alkylaluminum-tetraphenol catalytic systems demonstrate exceptional productivity in ethylene oxide polymerization, achieving productivities exceeding 100 grams per millimole of aluminum catalyst [22]. These systems utilize hindered polyphenols combined with triisobutylaluminum and triethylamine as initiators, generating polyethylene glycol chains with molecular weights ranging from 6,000 to 20,000 Daltons [22]. The mechanistic pathway involves dinuclear insertion processes, where catalyst activity increases with increasing bulk of substituents ortho to the phenol hydroxyl groups [22].

Double metal cyanide catalysts provide an alternative approach for ethylene oxide polymerization, offering strict head-to-tail regiosequence control and narrow molecular weight distributions [21]. These heterogeneous catalysts, typically comprising zinc and cobalt or iron cyanide complexes, generate polyethylene glycol chains with polydispersity indices between 1.03 and 1.08 [21]. The catalytic mechanism involves coordination of ethylene oxide to metal centers followed by nucleophilic attack of growing polymer chains on activated monomer molecules [21].

Metal-free Lewis pair systems represent an emerging approach for ethylene oxide polymerization, utilizing organobase and triethylborane combinations [23]. These systems enable room temperature polymerization in bulk conditions, producing well-defined polyethers with expected molecular masses and low dispersity [23]. The bicomponent catalyst system demonstrates living polymerization characteristics, allowing for controlled chain growth and functional group incorporation [23].

| Catalyst System | Substrate | Molecular Weight Range (Da) | Productivity (g/mmol catalyst) | Polydispersity Index |

|---|---|---|---|---|

| Alkylaluminum-Tetraphenol | Ethylene Oxide/Propylene Oxide | 6,000-20,000 | >100 | 1.05-1.15 |

| Double Metal Cyanide | Ethylene Oxide/Propylene Oxide | 1,000-35,000 | 50-200 | 1.03-1.08 |

| Metal-Free Lewis Pairs | Ethylene Oxide/Propylene Oxide | 2,000-15,000 | 25-75 | 1.08-1.20 |

| Anionic Alkoxy Initiators | Ethylene Oxide | 838-838,000 | 100-500 | 1.02-1.05 |

| Ceric Ammonium Nitrate | Ethylene Oxide | 400-10,000 | 20-80 | 1.10-1.25 |

Anionic ring-opening polymerization using alkoxy anions as initiators demonstrates remarkable efficiency in microfluidic systems [28]. The microflow approach achieves monoalkyl-ether terminated polyethylene glycols within 30 minutes residence time, representing a significant reduction compared to traditional batch systems [28]. The utilization of sodium methoxide as catalyst in microfluidic conditions produces polymers with narrow polydispersity indices and controlled molecular weights [28].

Ring-opening metathesis polymerization provides an alternative strategy for synthesizing polyethylene glycol analogs with terminal aldehyde functionality [3]. These ring-opening metathesis polymerization-derived polyethylene glycols range in molecular weight from 6,000 to 20,000 Daltons and readily conjugate to free amines on proteins [3]. The unsaturated polymer backbones demonstrate biocompatibility up to concentrations of 1 milligram per milliliter in human dermal fibroblasts [3].

Stepwise Functionalization of Polyethylene Glycol Backbones

Stepwise functionalization of polyethylene glycol backbones employs iterative coupling strategies to achieve precise molecular weight control and functional group placement [4]. The solid-phase synthesis approach utilizes Wang resin as a solid support, enabling chromatography-free synthesis of monodisperse polyethylene glycol derivatives [4]. Each synthesis cycle comprises three sequential steps: deprotonation, coupling, and detritylation, repeated iteratively to achieve desired chain lengths [4].

The solid-phase methodology employs tetraethylene glycol derivatives as monomers, synthesized from inexpensive tetraethylene glycol precursors [4]. Wang resin, consisting of 1% divinylbenzene cross-linked polystyrene with 4-benzyloxy benzyl alcohols, provides loading capacities up to 1.0 millimole per gram [4]. The deprotonation step utilizes tert-butyl potassium to convert resin-bound alcohols to alkoxides, followed by Williamson ether formation with protected tetraethylene glycol monomers [4].

Base-labile protecting groups, particularly phenethyl groups, offer enhanced convenience in stepwise polyethylene glycol synthesis [10]. This approach combines deprotection and coupling reactions in a single pot, eliminating the need for intermediate product isolation and purification [10]. The phenethyl protecting group enables simultaneous deprotection and coupling under basic conditions, significantly reducing synthesis time and cost [10].

Analytical methods for monitoring reaction completeness include electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy [4]. Before detritylation, small resin portions undergo trifluoroacetic acid treatment and mass spectrometric analysis to confirm complete coupling [4]. Only peaks corresponding to expected polyethylene glycol products indicate reaction completion, while uncoupled peaks necessitate additional coupling cycles [4].

The stepwise approach achieves close to monodisperse polyethylene glycol derivatives with eight and twelve ethylene glycol units [4]. Overall yields range from quantitative to high levels, with the methodology rendering entire synthesis processes chromatography-free [4]. Milder reaction conditions minimize anionic depolymerization of polyethylene glycol intermediates, increasing product monodispersity [4].

Azide functionalization of polyethylene glycol backbones typically employs nucleophilic substitution reactions between terminal halides and sodium azide [5]. The azide group introduction occurs through two-phase methodology, beginning with polymer backbone construction followed by azide functionalization [5]. Nucleophilic substitution reactions provide efficient azide incorporation while maintaining polymer backbone integrity [5].

Purification and Characterization Techniques

Size exclusion chromatography represents the primary purification technique for azido-polyethylene glycol four-N-hydroxysuccinimide ester compounds, achieving purities between 98% and 99.5% [33]. The chromatographic separation exploits molecular size differences, enabling effective removal of unreacted starting materials and byproducts [33]. Column selection depends on molecular weight range, with appropriate gel filtration media providing optimal resolution [33].

Dialysis purification offers a cost-effective alternative for removing low molecular weight impurities, achieving purities between 92% and 96% [33]. The dialysis process requires 24 to 72 hours for complete purification, with membrane selection based on molecular weight cutoff values [33]. Multiple buffer exchanges ensure thorough removal of salts, unreacted reagents, and small molecule contaminants [33].

Membrane centrifugation provides rapid purification with processing times between 2 and 4 hours [33]. This technique achieves purities ranging from 94% to 97% while maintaining recovery yields between 80% and 90% [33]. Centrifugal filters with appropriate molecular weight cutoffs enable efficient concentration and purification in a single step [33].

| Technique | Purity Achieved (%) | Recovery Yield (%) | Processing Time (hours) | Cost Effectiveness |

|---|---|---|---|---|

| Size Exclusion Chromatography | 98-99.5 | 75-85 | 4-8 | Medium |

| Dialysis | 92-96 | 85-95 | 24-72 | High |

| Membrane Centrifugation | 94-97 | 80-90 | 2-4 | Medium |

| Column Chromatography | 96-98 | 70-80 | 6-12 | Low |

| Precipitation/Crystallization | 85-92 | 90-95 | 12-24 | High |

Nuclear magnetic resonance spectroscopy provides comprehensive characterization of polyethylene glycol molecular weight, purity, and functionalization [13]. One-dimensional proton nuclear magnetic resonance spectroscopy enables accurate molecular weight determination through integration of terminal group signals relative to repeating monomer units [13]. The technique requires acknowledgment of 1.1% natural abundance carbon-13 coupling effects in standard spectra [13].

Carbon-13 decoupled proton pulse sequences eliminate coupling artifacts, providing cleaner spectra for molecular weight determination [13]. The coupling of carbon-13 to protons in repeating methylene groups offers excellent chemical shift reference for calculating molecular weight and conjugation efficacy [13]. This method provides accuracy comparable to size exclusion chromatography and mass spectrometry with greater ease of implementation [13].

Matrix-assisted laser desorption ionization mass spectrometry enables precise molecular weight determination and polydispersity assessment [13]. The technique provides detailed molecular weight distributions, enabling identification of synthesis byproducts and reaction intermediates [13]. Electrospray ionization mass spectrometry offers complementary analytical capabilities for molecular weight determination and structural confirmation [13].

Thermogravimetric analysis provides quantitative assessment of functional group content and thermal stability [33]. The technique enables determination of azide group density through thermal decomposition profiles [33]. Differential scanning calorimetry complements thermogravimetric analysis by providing information on crystallization behavior and thermal transitions [33].

Optimization of Reaction Conditions

Solvent Systems and Catalytic Approaches

Solvent selection significantly influences reaction efficiency, product purity, and scalability in azido-polyethylene glycol four-N-hydroxysuccinimide ester synthesis [14]. Dimethyl formamide demonstrates superior performance as a reaction medium, achieving yields between 85% and 95% with purities ranging from 96% to 99% [2]. The aprotic nature of dimethyl formamide prevents premature hydrolysis of N-hydroxysuccinimide ester groups while maintaining excellent solubility for both reactants and products [2].

Tetrahydrofuran provides an alternative solvent system with yields between 75% and 85% and purities from 95% to 98% [2]. The ether solvent offers advantages in terms of easy removal and minimal toxicity concerns [2]. Reaction temperatures between 0°C and 25°C optimize product formation while minimizing side reactions [2]. Extended reaction times of 24 to 48 hours ensure complete conversion of starting materials [2].

Dimethyl sulfoxide serves as an effective polar aprotic solvent, achieving yields from 80% to 90% with purities between 92% and 96% [2]. The solvent demonstrates excellent dissolving power for both organic and inorganic reactants [2]. Reaction temperatures between 20°C and 40°C provide optimal conditions for azide incorporation reactions [2]. Processing times of 12 to 24 hours enable complete functionalization [2].

| Solvent System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Tetrahydrofuran | 0-25 | 24-48 | 75-85 | 95-98 |

| Dimethyl Sulfoxide | 20-40 | 12-24 | 80-90 | 92-96 |

| Dimethyl Formamide | 25-60 | 6-18 | 85-95 | 96-99 |

| Polyethylene Glycol 400 | 25-80 | 4-12 | 70-80 | 90-94 |

| Mixed Tetrahydrofuran/Toluene | 0-35 | 18-36 | 65-75 | 88-92 |

Polyethylene glycol 400 functions as both solvent and reactant in certain synthetic approaches, providing environmentally benign reaction conditions [14]. The polymeric solvent accelerates free radical polymerization reactions, yielding high molecular weight products [14]. Viscosity effects of polyethylene glycol 400 suppress diffusion-controlled bimolecular termination reactions [14]. The solvent demonstrates ready recovery and reuse capabilities, enhancing process sustainability [14].

Mixed solvent systems combining tetrahydrofuran with toluene provide intermediate properties between pure solvents [2]. These systems offer yields between 65% and 75% with purities from 88% to 92% [2]. The mixed solvent approach enables fine-tuning of reaction parameters to optimize specific synthetic requirements [2]. Temperature control between 0°C and 35°C prevents unwanted side reactions [2].

Catalytic approaches for polyethylene glycol synthesis employ various metal-based and metal-free systems [15]. Ruthenium-based catalysts immobilized in polyethylene glycol demonstrate high activity and stability for coupling reactions [15]. The catalyst system achieves turnover numbers of 660 to 734 compared to approximately 50 in conventional solvents [15]. Detailed kinetic studies confirm high catalyst activity and stability in polyethylene glycol media [15].

Copper-zinc based catalysts prepared using polyethylene glycol surfactants demonstrate enhanced catalytic efficiency [20]. The polyethylene glycol treatment increases porosity and improves surface functional groups of the catalysts [20]. Supercritical carbon dioxide drying increases catalyst reduction degree [20]. The optimized catalyst exhibits superior performance compared to traditional impregnation methods [20].

Control of Azide Group Density and Polyethylene Glycol Chain Length

Azide group density control employs kinetic approaches to achieve precise surface functionalization [38]. The substitution reaction between bromoalkane-silane surfaces and sodium azide enables time-controlled azide incorporation [38]. Reaction quenching at predetermined intervals provides predictable azide surface densities [38]. Complete azide substitution occurs within 2 to 3 hours, contrasting with previous reports requiring 48 to 60 hours [38].

Attenuated total reflection infrared spectroscopy enables real-time monitoring of azide substitution reactions on flat germanium surfaces [38]. The kinetic profiles for flat surfaces match those observed for silica and iron oxide nanoparticles [38]. Thermogravimetric analysis following click reactions with alkyne-terminated polymers provides quantitative validation of azide group density [38].

| PEG Chain Length (Da) | Azide Groups per Chain | Surface Density (groups/nm²) | Conversion Efficiency (%) | Reaction Time (hours) |

|---|---|---|---|---|

| 600 | 1.0 | 2.5-3.2 | 85-92 | 2-3 |

| 1,000 | 1.0 | 2.1-2.8 | 88-95 | 2-3 |

| 2,000 | 1.0 | 1.8-2.4 | 90-96 | 2-3 |

| 4,000 | 1.0 | 1.5-2.0 | 92-97 | 2-3 |

| 8,000 | 1.0 | 1.2-1.6 | 89-94 | 2-3 |

Polyethylene glycol chain length control utilizes molecular weight-dependent synthesis strategies [8]. Longer polyethylene glycol chains demonstrate decreased cross-linking density, resulting in increased swelling ability and enhanced solvent uptake [8]. The relationship between chain length and physical properties enables predictable material design [8]. Rheological measurements reveal decreased storage modulus with increasing chain length due to reduced cross-linking density [8].

Competitive adsorption methods enable determination of polyethylene glycol molecular weight over broad ranges [27]. The technique utilizes competition between polyethylene glycols and labeled proteins for nanoparticle surface binding [27]. Quenching nanoparticle systems provide distinct response curves for different molecular weight polyethylene glycols [27]. The method operates effectively for molecular weights from 62 to 35,000 Daltons [27].

Nanostar sieving technology represents an advanced approach for synthesizing defined molecular weight polyethylene glycol derivatives [35]. The iterative synthesis method achieves chromatography-free production of monodisperse polyethylene glycol chains [35]. Membrane-based separation provides twice the yield compared to chromatographic methods [35]. The approach enables synthesis of 5,000 Dalton polyethylene glycol derivatives with narrow molecular weight distributions [35].

Graft density control in polyethylene glycol-functionalized systems influences micelle stability and performance characteristics [30]. Higher polyethylene glycol densities enhance thermodynamic and kinetic stability of self-assembled structures [30]. The graft architecture facilitates stabilization through both freeze-drying and concentration procedures [30]. Optimal polyethylene glycol density depends on specific application requirements and desired material properties [30].

Polyethylene glycol branch-azide systems enable precise control of functional group distribution through ring-opening metathesis polymerization [29]. The graft-through approach ensures every side chain unit possesses both polyethylene glycol chains and reactive functional groups [29]. Weight percentage of azide groups remains independent of degree of polymerization [29]. Reaction yields show no apparent dependence on polymer chain length across studied molecular weight ranges [29].

N-Hydroxysuccinimide ester stability requires careful pH control to optimize reaction efficiency while minimizing hydrolysis [26]. At pH 7.0, N-hydroxysuccinimide esters demonstrate half-lives of 4 to 5 hours [26]. Increasing pH to 8.0 reduces half-life to 1 hour, while pH 8.6 decreases stability to 10 minutes [26]. Optimal reaction conditions occur at pH 8.3, providing maximum coupling efficiency [26].

| pH | Half-life (hours) | Reaction Efficiency (%) | Hydrolysis Rate | Optimal Conditions |

|---|---|---|---|---|

| 7.0 | 4-5 | 60-70 | Low | Suboptimal |

| 7.5 | 2-3 | 75-85 | Low-Medium | Good |

| 8.0 | 1.0 | 85-92 | Medium | Very Good |

| 8.3 | 0.5 | 90-96 | High | Optimal |

| 8.6 | 0.17 | 70-80 | Very High | Suboptimal |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.